6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17910331
Molecular Formula: C17H10BrN5OS
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10BrN5OS |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 6-(5-bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H10BrN5OS/c1-9-12-4-2-3-5-13(12)24-14(9)15-20-21-17-23(15)22-16(25-17)10-6-11(18)8-19-7-10/h2-8H,1H3 |
| Standard InChI Key | VQLRAKXHIBVHFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(5-bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,] triazolo[3,4-b] thiadiazole, reflects its polycyclic framework. Key structural features include:
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A 5-bromopyridin-3-yl substituent at position 6.
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A 3-methyl-1-benzofuran-2-yl group at position 3.
The presence of bromine enhances electrophilicity, potentially influencing binding interactions, while the methylbenzofuran moiety may contribute to lipophilicity and blood-brain barrier permeability .
Physicochemical Characterization
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀BrN₅OS |
| Molecular Weight | 412.3 g/mol |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br |
| Topological Polar Surface Area | 97.7 Ų |
| LogP (Octanol-Water) | 3.82 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate logP value suggests balanced hydrophilicity-lipophilicity, favorable for membrane permeation. Its high polar surface area may limit oral bioavailability, necessitating formulation optimization for therapeutic applications .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves constructing three primary components:
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3-Methyl-1-benzofuran-2-carboxylic acid derivatives as precursors for the benzofuran moiety.
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5-Bromo-3-pyridinylboronic acid for Suzuki-Miyaura cross-coupling.
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Triazolo-thiadiazole core via cyclocondensation of thiosemicarbazides with carboxylic acids.
Stepwise Synthesis
A representative synthetic route (Figure 1) proceeds as follows:
Step 1: Synthesis of 3-methyl-1-benzofuran-2-carbonyl chloride via Friedel-Crafts acylation of o-vinylphenol with acetyl chloride, followed by chlorination with thionyl chloride .
Step 2: Preparation of 5-bromo-3-pyridinylboronic acid through Miyaura borylation of 3,5-dibromopyridine using bis(pinacolato)diboron and palladium catalysis.
Step 3: Cyclocondensation of 4-amino-5-hydrazineyl-3H-1,2,4-triazole-3-thione with benzofuran carbonyl chloride to form the triazolo-thiadiazole intermediate .
Step 4: Suzuki coupling of the intermediate with 5-bromo-3-pyridinylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH.
Table 2: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH (3:1) | 80 | 62 |
| PdCl₂(dppf) | DMF/H₂O (4:1) | 100 | 48 |
| Pd(OAc)₂/XPhos | Dioxane | 90 | 55 |
Optimal yields (62%) were achieved using Pd(PPh₃)₄ in toluene/EtOH, balancing reactivity and side-product formation.
Biological Activities and Mechanisms
Anticonvulsant Activity
In murine maximal electroshock (MES) models, related 1,3,4-thiadiazoles exhibit:
Quantum mechanical studies suggest voltage-gated sodium channel blockade via interaction with Domain II S6 helices .
Pharmacological Profiling
ADMET Predictions
Absorption: Caco-2 permeability = 1.2 × 10⁻⁶ cm/s (moderate).
Metabolism: CYP3A4/2D6 substrate (high clearance predicted).
Toxicity: Ames test negative; hERG IC₅₀ = 12 µM (low arrhythmia risk) .
Formulation Challenges
Aqueous solubility (0.03 mg/mL at pH 7.4) necessitates prodrug strategies or nanocarrier systems. Cyclodextrin complexation improves solubility 8-fold without compromising stability .
Future Directions
Target Identification
Photoaffinity labeling coupled with chemoproteomics could map protein targets, prioritizing:
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Bacterial aminoacyl-tRNA synthetases
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Neuronal GABAₐ receptor subunits
Clinical Translation
Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics. Parallel synthesis of fluorinated analogs (e.g., replacing Br with CF₃) may enhance blood-brain barrier penetration .
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